Bienvenue dans la boutique en ligne BenchChem!

CP-105696

LTB4 Receptor Neutrophil Biology Binding Kinetics

CP-105696 is a highly selective BLT1 antagonist with a unique dual mechanism: non-competitive at high-affinity sites and competitive at low-affinity sites, ensuring robust, unsurmountable inhibition in high-LTB4 environments. Its extended 44–62h half-life in mice enables twice-weekly dosing in chronic disease models, reducing animal stress and logistical burden. Ideal for reproducible preclinical studies in inflammation, arthritis, atherosclerosis, and transplant rejection. Sourced from validated suppliers with ≥98% purity and full analytical documentation.

Molecular Formula C28H28O4
Molecular Weight 428.5 g/mol
CAS No. 158081-99-3
Cat. No. B1669461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-105696
CAS158081-99-3
Synonyms1-(3-(4-phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid
CP 105,696
CP 105696
CP-105,696
CP-105696
CP105,696
CP105696
Molecular FormulaC28H28O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O
InChIInChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1
InChIKeyKMNLXCBYBKHKSK-BKMJKUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP-105696: A Structurally Distinct, High-Potency Leukotriene B4 (LTB4) Receptor Antagonist for Inflammatory Disease Research


CP-105696 (CAS 158081-99-3) is a small-molecule leukotriene B4 (LTB4) receptor antagonist belonging to the chroman carboxylic acid class [1]. It is distinguished by a novel chemical scaffold, (+)-1-(3S,4R)-[3-(4-phenyl-benzyl)-4-hydroxy-chroman-7-yl] cyclopentane carboxylic acid, which was specifically optimized for potent and selective antagonism of the high-affinity LTB4 receptor (BLT1) [2]. Unlike many non-selective lipid mediator inhibitors, CP-105696 acts as a highly specific LTB4 receptor ligand with well-characterized, sub-nanomolar binding affinity in primary human cells, making it a precise tool for dissecting LTB4-driven pathways in inflammation and immunology [1].

Why CP-105696 Cannot Be Readily Substituted by Generic LTB4 Antagonists in Critical Research Applications


While several compounds are broadly classified as LTB4 receptor antagonists, their target subtype selectivity (BLT1 vs. BLT2) and binding modes (competitive vs. non-competitive) differ fundamentally. CP-105696 is distinguished by its unique dual antagonism: it acts as a **non-competitive antagonist** at high-affinity BLT1 receptors and a **competitive antagonist** at low-affinity LTB4 binding sites, a mechanism not shared by many classical antagonists [1]. Furthermore, its high selectivity for BLT1 over BLT2 contrasts sharply with antagonists like LY255283, which is BLT2-selective [2]. These mechanistic differences translate into divergent functional and in vivo effects, meaning that substituting CP-105696 with another "LTB4 antagonist" can lead to irreproducible results and confounded biological conclusions.

Quantitative Evidence for the Unique Pharmacological Profile of CP-105696 vs. Comparators


Dual Non-Competitive and Competitive Antagonism on Human Neutrophils: A Unique Binding Profile

CP-105696 uniquely exhibits a mixed mode of antagonism at different LTB4 receptor populations on human neutrophils, a property not typical for all LTB4 antagonists [1]. Scatchard analysis of [3H]LTB4 binding to high-affinity receptors indicates CP-105696 acts as a **non-competitive antagonist**, meaning its efficacy is not surmountable by increasing concentrations of the natural ligand [1]. In contrast, at low-affinity LTB4 receptors, CP-105696 behaves as a **competitive antagonist**, and it competitively inhibits LTB4-mediated CD11b upregulation with a pA2 of 8.03 ± 0.19 [1]. This mechanistic duality is a defining feature that differentiates CP-105696 from purely competitive antagonists.

LTB4 Receptor Neutrophil Biology Binding Kinetics

Selective Antagonism of BLT1 over BLT2: A Clear Distinction from LY255283

CP-105696 is a selective BLT1 antagonist, which functionally distinguishes it from the BLT2-selective antagonist LY255283 [1]. In a study on human umbilical vein endothelial cells (HUVEC), LTB4-induced effects were blocked by CP-105696, but **not** by the BLT2-selective antagonist LY255283, confirming CP-105696's BLT1-specific activity in this cellular context [1]. This contrasts with LY255283, which has an IC50 of ~100 nM for [3H]LTB4 binding to guinea pig lung membranes (BLT2), a significantly higher concentration than CP-105696's potency at BLT1 .

BLT1 BLT2 Receptor Selectivity Endothelial Cells

High Functional Potency in Primary Human Neutrophil Chemotaxis vs. Binding Affinity

CP-105696 demonstrates high functional potency, inhibiting LTB4 (5 nM)-induced human neutrophil chemotaxis in a non-competitive manner with an IC50 of 5.0 ± 2.0 nM [1]. This functional IC50 is comparable to, and in some reports more potent than, its binding IC50 of 8.42 ± 0.26 nM for [3H]LTB4 displacement from high-affinity receptors on the same cell type . This tight alignment between binding affinity and functional antagonism validates its efficacy in a physiologically relevant primary cell assay.

Neutrophil Chemotaxis Functional Assay IC50

Prolonged In Vivo Half-Life in Preclinical Models Supports Less Frequent Dosing Regimens

A key differentiator for long-term in vivo studies is the compound's exceptionally long half-life. Following oral administration in mice, CP-105696 exhibits a half-life of 44–62 hours, which supports a twice-weekly dosing schedule [1]. This pharmacokinetic profile is a practical advantage over other tool compounds that may require daily or multiple-daily dosing to maintain target engagement, thereby reducing animal handling stress and experimental variability in chronic models.

Pharmacokinetics In Vivo Half-Life

High Purity Benchmark for Experimental Consistency and Reproducibility

For critical research applications, chemical purity is a non-negotiable factor. CP-105696 is commercially available with a purity specification of ≥98% as determined by HPLC . This high purity standard minimizes the risk of off-target effects or variable potency arising from unknown contaminants, ensuring that experimental outcomes are attributable to the compound's intrinsic pharmacology and not to impurities. This is a key procurement consideration when comparing suppliers of research-grade tool compounds.

Chemical Purity Quality Control HPLC

Optimal Research and Preclinical Application Scenarios for CP-105696 Based on Its Differentiated Profile


Dissecting BLT1-Specific Signaling in Complex Inflammatory Milieus

In studies involving mixed cell populations where both BLT1 and BLT2 receptors are present (e.g., endothelial or epithelial co-culture models), CP-105696's established selectivity for BLT1 [1] makes it the reagent of choice. Researchers can use CP-105696 to block the BLT1-mediated component of LTB4 signaling, thereby isolating the contributions of BLT2 or other pathways. This is especially relevant given evidence that LTB4 can have BLT2-dependent effects that are unaffected by CP-105696 [1].

Chronic In Vivo Models of Inflammation Requiring Sustained Target Engagement

The long terminal half-life of CP-105696 in mice (44–62 hours) [1] makes it exceptionally well-suited for chronic disease models, such as collagen-induced arthritis (CIA) or atherosclerosis. The ability to dose twice weekly, rather than daily, reduces the cumulative stress on animals, lowers the risk of handling-related variability, and simplifies long-term study logistics [1]. This pharmacokinetic advantage is a direct consequence of the compound's chemical properties and is a primary driver for its selection in longitudinal preclinical studies.

Ex Vivo Pharmacodynamic Assays Requiring Robust and Insurmountable Antagonism

For ex vivo assays where biological samples may contain high local concentrations of LTB4, CP-105696's non-competitive antagonism at high-affinity BLT1 receptors [1] provides a critical advantage. Unlike a purely competitive antagonist, CP-105696's blockade is not surmountable by increasing concentrations of the natural ligand [1]. This ensures consistent and complete inhibition of the target pathway, leading to more reliable and interpretable pharmacodynamic readouts from whole blood or tissue-derived samples.

Functional Neutrophil Assays as a Benchmark for Potency Validation

Researchers establishing or validating a new LTB4-related assay can rely on CP-105696 as a well-characterized positive control. Its potent inhibition of LTB4-induced human neutrophil chemotaxis (IC50 = 5.0 nM) [1] provides a clear, quantitative benchmark for functional antagonism. Its lack of activity against chemotaxis induced by C5a, PAF, or IL-8 [1] further validates its specificity and makes it an ideal control for confirming that an observed effect is indeed LTB4/BLT1-dependent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-105696

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.